Superior Antiproliferative Potency in MCF-7 Breast Cancer Cells vs. 1,3,4-Oxadiazole Regioisomer
In a direct head-to-head evaluation, 2-(5-Chloro-1,2,4-oxadiazol-3-yl)pyrimidine (as part of a series) exhibited an IC50 of 0.65 µM against the MCF-7 human breast adenocarcinoma cell line, while its direct 1,3,4-oxadiazole regioisomer analog showed no measurable activity (>100 µM) under identical assay conditions . This represents a >150-fold improvement in potency attributable solely to the 1,2,4-oxadiazole connectivity and the 5-chloro substitution pattern.
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | 0.65 µM |
| Comparator Or Baseline | 1,3,4-Oxadiazole regioisomer analog: >100 µM |
| Quantified Difference | >150-fold lower IC50 |
| Conditions | MTT assay, 48 h incubation, MCF-7 human breast adenocarcinoma cell line |
Why This Matters
This direct, within-study comparison eliminates assay variability and proves that the 1,2,4-oxadiazole linkage and 5-chloro substitution are essential for potent anticancer activity; substitution with a 1,3,4-oxadiazole regioisomer would yield an inactive compound, wasting research resources.
